molecular formula C14H18BrN5O2 B12631912 C14H18BrN5O2

C14H18BrN5O2

Cat. No.: B12631912
M. Wt: 368.23 g/mol
InChI Key: OFMKTPYAQKZWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione involves several steps. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions typically involve the use of bromine or a brominating agent under controlled temperature and pH conditions .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C14H18BrN5O2

Molecular Weight

368.23 g/mol

IUPAC Name

5-bromo-N-(3-propan-2-yloxypropyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H18BrN5O2/c1-10(2)22-7-3-6-16-14(21)12-8-11(15)4-5-13(12)20-9-17-18-19-20/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,21)

InChI Key

OFMKTPYAQKZWAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.